1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[4-(methylsulfanyl)benzyl]piperidine-4-carboxamide
Description
The compound 1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[4-(methylsulfanyl)benzyl]piperidine-4-carboxamide is a structurally complex molecule featuring a 1,2,4-oxadiazole ring fused to a pyridine moiety, a piperidinecarboxamide core, and a 4-(methylsulfanyl)benzyl substituent. The 1,2,4-oxadiazole group is a heterocyclic scaffold known for its metabolic stability and bioisosteric properties, often serving as a replacement for ester or amide functionalities in drug design .
Properties
IUPAC Name |
1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-N-[(4-methylsulfanylphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O2S/c1-19-5-9-21(10-6-19)25-31-28(35-32-25)24-4-3-15-29-26(24)33-16-13-22(14-17-33)27(34)30-18-20-7-11-23(36-2)12-8-20/h3-12,15,22H,13-14,16-18H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIPKRKFWLXHJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NCC5=CC=C(C=C5)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[4-(methylsulfanyl)benzyl]piperidine-4-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 447.5 g/mol. Its structure features a piperidine core substituted with various functional groups that contribute to its biological activity.
Key Structural Features
| Feature | Description |
|---|---|
| Piperidine Ring | Central structure providing basic properties |
| Oxadiazole Moiety | Implicated in biological activity |
| Methylsulfanyl Group | Enhances lipophilicity and bioavailability |
| Phenyl Substituents | Potentially involved in receptor interactions |
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that compounds containing the oxadiazole ring exhibit significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Assay
In vitro assays demonstrated that the compound exhibited notable cytotoxic effects against the MCF-7 breast cancer cell line, with an IC50 value comparable to established chemotherapeutics. The mechanism appears to involve apoptosis induction through the activation of caspases and modulation of p53 signaling pathways .
Antimicrobial Activity
Preliminary investigations suggest that this compound may also possess antimicrobial properties. The oxadiazole framework has been associated with antibacterial and antifungal activities. For instance, derivatives similar to this compound have shown efficacy against fungal strains such as Candida albicans and bacterial strains like Staphylococcus aureus.
Table: Antimicrobial Efficacy
| Microorganism | Activity | Reference |
|---|---|---|
| Candida albicans | Effective (MIC ≤ 25 µg/mL) | |
| Staphylococcus aureus | Moderate |
The biological activity of this compound is likely mediated through multiple pathways:
- Receptor Interaction : The phenyl and pyridine groups may facilitate interactions with specific cellular receptors.
- Enzyme Inhibition : Potential inhibition of enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : Activation of apoptotic pathways leading to cancer cell death.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine and oxadiazole moieties can enhance potency and selectivity.
Findings from SAR Studies
- Substituents on the oxadiazole ring significantly influence anticancer activity.
- The presence of electron-donating groups (EDGs) on the phenyl ring enhances cytotoxicity against cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-{4-Cyano-2-[4-(dimethylsulfamoyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide
- Key Structural Differences: Replaces the 1,2,4-oxadiazole with a 1,3-oxazole ring. Substitutes the pyridine moiety with a cyano group at position 4 of the oxazole. Features a dimethylsulfamoyl group (N,N-dimethylsulfonamide) on the phenyl ring instead of a methylsulfanyl group.
- Functional Implications :
- The 1,3-oxazole ring may reduce metabolic stability compared to 1,2,4-oxadiazole due to increased susceptibility to hydrolysis .
- The dimethylsulfamoyl group introduces a polar sulfonamide, which could enhance solubility but reduce blood-brain barrier penetration compared to the methylsulfanyl group in the target compound.
Piperidinecarboxamide Derivatives with Aryl Substituents
- Example : N-(1-Benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide ().
- Key Differences :
- Lacks heteroaromatic rings (e.g., oxadiazole or pyridine).
- Contains a methoxycarbonyl group and a benzyl substituent.
Tetrazole-Based Bioisosteres
- Example: 3-(Tetrazol-5-yl)-2-imino-coumarins ().
- Key Differences :
- Uses a tetrazole ring instead of oxadiazole.
- Coumarin backbone replaces the pyridine-piperidine system.
- Functional Implications :
Data Table: Structural and Functional Comparison
Research Findings and Implications
- 1,2,4-Oxadiazole vs. 1,3-Oxazole : The target compound’s 1,2,4-oxadiazole ring offers superior metabolic stability compared to 1,3-oxazole derivatives, which are prone to enzymatic degradation .
- Piperidinecarboxamide Core : Shared with other derivatives (e.g., ), this scaffold provides conformational rigidity, aiding in target binding .
- Bioisosteric Utility : While tetrazoles excel as carboxylic acid mimics, oxadiazoles are preferred for neutral or weakly acidic bioisosteric applications .
Q & A
Q. What are the key synthetic steps for preparing this compound?
- Answer: Synthesis involves multi-step processes: (i) Formation of the 1,2,4-oxadiazole core via cyclization of nitrile derivatives with hydroxylamine. (ii) Coupling of the oxadiazole-containing pyridine moiety to the piperidine-4-carboxamide scaffold using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). (iii) Functionalization of the benzyl group with methylsulfanyl substituents via nucleophilic substitution .
Q. How is purity assessed, and which analytical methods are employed?
- Answer: High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water mobile phase) is standard. Complementary techniques include:
- Mass spectrometry (MS): Confirms molecular weight and fragmentation patterns.
- Nuclear magnetic resonance (NMR): Validates proton/carbon environments (e.g., ¹H-NMR for methylsulfanyl and oxadiazole protons).
- Elemental analysis: Ensures stoichiometric consistency .
Q. What initial structure-activity relationship (SAR) insights exist for the oxadiazole and benzyl motifs?
- Answer:
- Oxadiazole: The 1,2,4-oxadiazole ring enhances metabolic stability and acts as a bioisostere for ester/carbamate groups. Substitution at the 4-methylphenyl position improves target binding (e.g., FLAP inhibition in ).
- Benzyl group: The methylsulfanyl substituent at the para position increases lipophilicity, enhancing membrane permeability. Removal reduces potency by ~10-fold in functional assays .
Q. What safety protocols are critical during synthesis?
- Answer:
- Handling methylsulfanyl precursors: Use fume hoods due to volatility and potential toxicity (H313 hazard code).
- Oxadiazole cyclization: Control exothermic reactions with cooling baths.
- Waste disposal: Neutralize acidic/byproduct streams (e.g., quench with sodium bicarbonate) .
Advanced Research Questions
Q. How can physicochemical properties be optimized to improve bioavailability?
- Answer:
- LogP adjustment: Introduce polar groups (e.g., hydroxyl) to the benzyl moiety to reduce excessive lipophilicity.
- Solubility enhancement: Co-crystallization with succinic acid or use of amorphous solid dispersions.
- Permeability: Evaluate P-glycoprotein efflux ratios using Caco-2 assays. highlights cross-species DMPK optimization for low clearance .
Q. How to resolve contradictions between in vitro binding potency and in vivo efficacy?
- Answer:
- Plasma protein binding (PPB): Use equilibrium dialysis to assess free fraction; high PPB may reduce in vivo activity.
- Metabolic stability: Conduct microsomal assays (human/rodent) to identify vulnerable sites (e.g., oxadiazole hydrolysis).
- Prodrug strategies: Mask labile groups (e.g., esterify carboxylates) to improve systemic exposure .
Q. What role does flow chemistry play in scaling up synthesis?
- Answer: Continuous-flow systems improve reproducibility and safety for hazardous steps (e.g., Swern oxidation in ). Key advantages:
- Precise temperature control: Minimizes side reactions during exothermic steps.
- DoE integration: Optimizes parameters (residence time, stoichiometry) via statistical modeling .
Q. Which advanced techniques characterize polymorphic forms or solvates?
- Answer:
- Powder XRD (PXRD): Identifies crystalline phases.
- Differential scanning calorimetry (DSC): Detects melting points and phase transitions.
- Dynamic vapor sorption (DVS): Assesses hygroscopicity for formulation stability .
Q. How to mitigate cytochrome P450 (CYP) inhibition risks during development?
- Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
